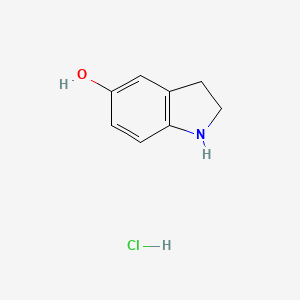

Indolin-5-ol hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWKCRIYFOSRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Indolin-5-ol in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Indolin-5-ol Hydrochloride

Indolin-5-ol, a hydroxylated derivative of 2,3-dihydroindole, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, combined with the hydrogen-bonding capability of the C5-hydroxyl group, makes it a highly valuable building block for a multitude of pharmacologically active agents. The indoline core is present in numerous natural products and synthetic compounds, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The 5-hydroxy substitution pattern is particularly significant as it mimics the core structure of the neurotransmitter serotonin, making Indolin-5-ol and its derivatives key intermediates in the synthesis of neurological and psychiatric drug candidates.[4][5]

This guide provides a comprehensive overview of the primary synthetic pathways to high-purity this compound. Moving beyond a simple recitation of protocols, we will delve into the strategic considerations, mechanistic underpinnings, and practical insights that guide the selection of a particular synthetic route. The methodologies described herein are designed to be robust and scalable, providing researchers and drug development professionals with a self-validating framework for the reliable production of this critical intermediate.

Chapter 1: Retrosynthetic Analysis and Core Strategic Decisions

The synthesis of this compound can be approached from several distinct strategic directions. A retrosynthetic analysis reveals two primary pathways, differentiated by the stage at which the C5-hydroxyl group is introduced or deprotected.

Caption: High-level retrosynthetic pathways to this compound.

-

Strategy A: The "Hydroxy-First" Approach. This strategy involves the synthesis of a 5-hydroxyindole precursor, which is subsequently reduced to the target indoline. The primary advantage is the direct installation of the required hydroxyl group. However, this approach carries the risk of undesired side reactions during the reduction step, as the phenolic hydroxyl group can interfere with certain catalysts or reagents.

-

Strategy B: The "Protecting-Group" Approach. This is arguably the more common and robust strategy for scaled synthesis. It involves the synthesis of an indoline core where the hydroxyl group is protected, most commonly as a methyl ether (5-methoxyindoline). This protecting group is stable to a wide range of reaction conditions used to form and reduce the indole ring. The final step is a targeted deprotection to reveal the free phenol. This route often provides cleaner reactions and higher overall yields.

The choice between these strategies depends on the availability of starting materials, scalability requirements, and the specific functional group tolerance needed for other parts of the molecule in more complex syntheses. For this guide, we will detail the more prevalent and reliable "Protecting-Group" approach first.

Chapter 2: Synthesis Pathway I: The 5-Methoxyindoline Precursor Route

This pathway is a workhorse in medicinal chemistry due to its reliability and the commercial availability of the key starting materials. It proceeds in three main stages: synthesis of 5-methoxyindole, reduction to 5-methoxyindoline, and finally, demethylation followed by salt formation.

Caption: Workflow for the 5-Methoxyindoline precursor pathway.

Step 2.1: Synthesis of 5-Methoxyindoline

The most direct method to obtain 5-methoxyindoline is through the reduction of 5-methoxyindole. 5-methoxyindole itself can be synthesized via various named reactions or purchased from commercial suppliers.

-

Expertise & Causality: The choice of reducing agent is critical. Catalytic hydrogenation is often preferred for its clean conversion and atom economy. However, for substrates sensitive to hydrogenation, chemical reductants like sodium cyanoborohydride (NaBH₃CN) in acidic media provide a milder alternative.[1] The acidic conditions protonate the indole at the C3 position, forming an iminium ion intermediate that is readily reduced by the mild hydride donor.

Experimental Protocol: Reduction of 5-Methoxyindole

-

Setup: To a solution of 5-methoxyindole (1.0 eq) in glacial acetic acid (10 mL per gram of indole), add sodium cyanoborohydride (2.0 eq) portion-wise at 0 °C. Caution: NaBH₃CN reacts with acid to release hydrogen cyanide gas. Perform in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice and basify to pH > 9 with a cold aqueous solution of NaOH (e.g., 6M).

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-methoxyindoline can be purified by column chromatography on silica gel if necessary.

Step 2.2: Demethylation to Indolin-5-ol

The cleavage of the aryl methyl ether is a key transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose due to its strong Lewis acidity. Alternatively, strong acids like hydrobromic acid (HBr) can be used, though they often require higher temperatures. Using anhydrous aluminum chloride in an ethereal solvent is another effective method.[6]

-

Trustworthiness: The protocol must be self-validating. The reaction with BBr₃ is typically fast and clean. The complex formed between the boron and the product must be thoroughly quenched to liberate the free phenol. The reaction is highly exothermic and moisture-sensitive, requiring anhydrous conditions.

Experimental Protocol: Demethylation of 5-Methoxyindoline

-

Setup: Dissolve 5-methoxyindoline (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL per gram) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C (dry ice/acetone bath).

-

Reagent Addition: Add a solution of boron tribromide (1.5 eq) in DCM dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the reaction back to 0 °C and slowly add methanol (10 mL) to quench the excess BBr₃. Caution: Exothermic reaction.

-

Workup: Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction & Purification: Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated to yield crude Indolin-5-ol, which can be purified by recrystallization or chromatography.

Step 2.3: Formation of this compound

Conversion to the hydrochloride salt enhances the stability and water solubility of the final compound, making it easier to handle and formulate.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified Indolin-5-ol (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.[7]

-

Acidification: Add a solution of hydrochloric acid (1.1 eq) dropwise with stirring. A 2M solution of HCl in diethyl ether or a solution of 20% HCl in isopropyl alcohol is commonly used.[7]

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove residual solvent, and dry under vacuum to a constant weight.

| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield | Reference |

| Reduction | NaBH₃CN | Acetic Acid | 0 °C to RT | 85-95% | [1] |

| Demethylation | BBr₃ | Dichloromethane | -78 °C to RT | 70-90% | [6] |

| Salt Formation | HCl in Ether/IPA | Isopropanol | 0 °C to RT | >95% | [7][8] |

| Table 1: Summary of Reaction Parameters for the 5-Methoxyindoline Route. |

Chapter 3: Synthesis Pathway II: The "Hydroxy-First" Route via Nenitzescu Reaction

This pathway constructs the 5-hydroxyindole core in the initial steps, followed by reduction. The Nenitzescu indole synthesis is a classic and powerful method for this purpose, involving the condensation of a 1,4-benzoquinone with a β-enamine.[9][10]

Caption: Workflow for the "Hydroxy-First" pathway.

Step 3.1: Synthesis of 5-Hydroxyindole

-

Expertise & Causality: The Nenitzescu reaction's success hinges on the nucleophilic attack of the enamine onto the electron-deficient benzoquinone, followed by a cyclization and aromatization cascade. The choice of solvent and temperature can influence the reaction rate and the formation of byproducts. Acetone is a common solvent for this transformation.[9]

Experimental Protocol: Nenitzescu Synthesis of a 5-Hydroxyindole

-

Setup: Dissolve 1,4-benzoquinone (1.0 eq) in boiling acetone.

-

Reagent Addition: Add a solution of ethyl 3-aminocrotonate (1.0 eq) in acetone dropwise to the refluxing solution.

-

Reaction: Maintain the reflux for 2-4 hours. The product, ethyl 5-hydroxy-2-methylindole-3-carboxylate, will often precipitate from the reaction mixture upon cooling.

-

Isolation: Cool the mixture to room temperature, collect the solid by filtration, and wash with cold acetone.

-

Hydrolysis & Decarboxylation: The resulting indole ester must then be hydrolyzed (e.g., with NaOH) and decarboxylated (by heating in acid) to yield the parent 5-hydroxyindole.

Step 3.2: Reduction of 5-Hydroxyindole

This step is more challenging than the reduction of 5-methoxyindole. The phenolic group can poison certain noble metal catalysts (like Palladium). Therefore, catalyst choice is paramount. Rhodium-on-carbon (Rh/C) or Platinum(IV) oxide (PtO₂) are often more effective for hydrogenating phenolic compounds.

Experimental Protocol: Reduction of 5-Hydroxyindole

-

Setup: In a high-pressure hydrogenation vessel, charge a solution of 5-hydroxyindole (1.0 eq) in ethanol or acetic acid.

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 10 wt%) under a blanket of inert gas.

-

Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂. Heat the mixture to 50-60 °C and agitate for 12-24 hours.

-

Workup: After cooling and venting, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain crude Indolin-5-ol, which can be purified as previously described. The final salt formation follows the protocol in section 2.3.

Chapter 4: Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.

-

Purification:

-

Column Chromatography: Silica gel chromatography is effective for purifying intermediates like 5-methoxyindoline, typically using a gradient of ethyl acetate in hexanes.

-

Recrystallization: The final hydrochloride salt is often a crystalline solid that can be purified to a high degree by recrystallization from solvent systems like ethanol/ether or isopropanol/water.

-

-

Characterization:

-

¹H NMR: Confirms the structure by showing the characteristic signals for the aromatic and aliphatic protons, including the disappearance of the C2-C3 olefinic protons upon reduction of the indole.

-

¹³C NMR: Provides a carbon map of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base (m/z = 135.16 for C₈H₉NO).

-

Melting Point (MP): The melting point of 5-hydroxyindole is reported as 106-108 °C. The hydrochloride salt will have a distinct, higher melting point.

-

Conclusion

The synthesis of this compound is a well-established process that serves as a gateway to a vast array of complex, biologically active molecules. The "Protecting-Group" strategy, proceeding through a 5-methoxyindoline intermediate, generally offers a more controlled, higher-yielding, and scalable route compared to the "Hydroxy-First" approach. The key transformations—pyrrole ring reduction, aryl ether cleavage, and salt formation—are fundamental operations in modern organic synthesis. By understanding the causality behind each experimental choice and adhering to robust, self-validating protocols, researchers can reliably produce this vital chemical building block with high purity, enabling the advancement of critical drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. ijptjournal.com [ijptjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ias.ac.in [ias.ac.in]

- 7. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

An Investigator's Guide to the In-Vitro Mechanism of Action of Indolin-5-ol Hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for the in-vitro investigation of Indolin-5-ol hydrochloride's mechanism of action. Given the limited direct literature on this specific salt, we will ground our approach in the known activities of the indoline scaffold, proposing a structured, hypothesis-driven workflow for its elucidation.

Introduction

This compound is a chemical entity belonging to the indoline class of heterocyclic compounds. While direct, peer-reviewed studies detailing its specific mechanism of action are not abundant in public literature, the indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. Derivatives of indoline are known to interact with a range of biological targets, particularly within the central nervous system.

This guide, therefore, serves a dual purpose: first, to synthesize the potential mechanisms of action for this compound based on the established pharmacology of its structural class; and second, to provide a robust, step-by-step experimental workflow for researchers to systematically uncover its true in-vitro activity. We will proceed from broad, unbiased screening to specific target validation, ensuring a scientifically rigorous and efficient investigation.

Section 1: Structural Analysis and Plausible Biological Targets

The structure of Indolin-5-ol consists of a bicyclic aromatic scaffold with a hydroxyl group at the 5-position. This structure shares similarities with key endogenous neurotransmitters, such as serotonin, which features a 5-hydroxyindole core. This structural analogy strongly suggests that this compound may interact with monoaminergic systems.

Based on the activities of related indoline-containing molecules, we can hypothesize several plausible mechanisms of action:

-

Monoamine Receptor Modulation: The indoline core is a common feature in ligands for dopamine and serotonin receptors. Therefore, this compound could act as an agonist, antagonist, or allosteric modulator at these sites.

-

Enzyme Inhibition: The structure may allow it to fit into the active sites of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

-

Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging and antioxidant properties, which can be a mechanism of cytoprotection in various in-vitro models.

Our experimental approach will be designed to systematically test these hypotheses.

Section 2: A Phased In-Vitro Strategy for Mechanistic Discovery

We propose a three-phase workflow to efficiently move from broad screening to specific mechanism validation. This ensures that resources are directed toward the most promising biological activities.

Caption: A three-phase workflow for elucidating the mechanism of action.

Causality: Before investigating a specific mechanism, it is crucial to determine the concentration range at which this compound affects cell health.[1][2][3] This step prevents misleading results from downstream assays that could be confounded by general toxicity.

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed a panel of relevant cell lines (e.g., SH-SY5Y for neuronal effects, HEK293 for general cytotoxicity) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell viability) by plotting the percentage of viable cells against the log of the compound concentration.[4]

| Parameter | Cell Line 1 (e.g., SH-SY5Y) | Cell Line 2 (e.g., HEK293) |

| Seeding Density | 1 x 10⁴ cells/well | 8 x 10³ cells/well |

| Treatment Duration | 48 hours | 48 hours |

| Hypothetical IC50 | 25 µM | > 100 µM |

This table presents hypothetical data where the compound is more potent in a neuronal cell line.

Causality: Based on the IC50 values from Phase 1, we can now use sub-toxic concentrations to probe for specific molecular interactions without the confounding effects of cell death. We will use broad panels to efficiently screen across multiple target classes.[5]

Protocol: Competitive Radioligand Binding Assay This assay determines if the compound binds to a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.[6][7][8][9][10]

-

Receptor Preparation: Use cell membranes prepared from cells overexpressing the target receptor (e.g., Dopamine D2 receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10 µg protein), a fixed concentration of a radioligand (e.g., [³H]-Spiperone), and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the Ki (inhibition constant).

Causality: Once a "hit" (a high-affinity receptor or inhibited enzyme) is identified in Phase 2, the final phase is to confirm this interaction and investigate its functional consequences on cellular signaling.[11][12]

Protocol: Western Blot for Downstream Signaling If the binding assay suggests this compound is an agonist at a G-protein coupled receptor (GPCR), we can measure the phosphorylation of downstream kinases like ERK to confirm a functional response.[13]

-

Cell Treatment: Plate a sensitive cell line (identified in Phase 1) and starve it of serum for 12-24 hours to reduce basal signaling. Treat cells with this compound at its EC50 concentration (determined from a functional assay) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against a phosphorylated signaling protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).

Caption: A hypothetical signaling pathway for this compound.

Conclusion

While the precise mechanism of action for this compound awaits empirical validation, its structural characteristics provide a strong rationale for investigating its role as a modulator of monoaminergic systems. The phased in-vitro workflow detailed in this guide—progressing from broad cytotoxicity screening to specific target validation and pathway analysis—offers a rigorous and resource-efficient strategy for its characterization. By employing these self-validating protocols, researchers can systematically uncover the compound's molecular targets and its functional impact on cellular signaling, thereby paving the way for its potential development as a pharmacological tool or therapeutic agent.

References

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

-

Walker, J. M. (Ed.). (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Methods in Molecular Biology (Vol. 1914). Humana Press. Retrieved from [Link]

-

Bio-Techne. (n.d.). Full Signaling Pathway Analysis in a Single Run with Simple Western. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Sigma Receptor Binding Assays. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow of cell and animal experiments. In vitro, cells are initially.... Retrieved from [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Organoid Model for Pharmacology & Pharmacodynamics Study. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Biological activity of Indolin-5-ol hydrochloride derivatives

An In-Depth Technical Guide to the Biological Activities of Indolin-5-ol Derivatives and Related Scaffolds

Abstract

The indole nucleus and its reduced form, indoline, represent a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] This technical guide provides a comprehensive analysis of the diverse biological activities exhibited by derivatives of the indoline core, with a conceptual focus on indolin-5-ol as a representative of this versatile class. We will explore the primary therapeutic areas where these compounds show significant promise, including oncology, infectious diseases, and neurodegenerative disorders. For each area, this guide will dissect the underlying mechanisms of action, present quantitative data on their efficacy, detail validated experimental protocols for their evaluation, and provide visual representations of key pathways and workflows. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

The Indoline Core: A Privileged Scaffold in Drug Discovery

The indoline scaffold, a bicyclic heterocyclic compound, is a fundamental building block in a vast number of natural products and synthetic pharmaceuticals.[3][4] Its structural features—a non-coplanar aromatic and saturated ring system, a hydrogen bond donor (NH group), and a hydrophobic surface—allow for diverse interactions with a wide range of protein targets.[4] This inherent versatility has made it a focal point for the design of novel therapeutics.[3]

The specific substitution with a hydroxyl group at the C-5 position (indolin-5-ol) further enhances its potential by introducing a hydrogen bond donor/acceptor site, which can be crucial for specific receptor interactions and can influence the molecule's overall physicochemical properties, such as solubility. While much of the published research focuses on the broader indolin-2-one (oxindole) class, the principles and biological activities are highly translatable to derivatives of the indolin-5-ol core.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most extensively documented activity of indoline derivatives is their potent anticancer effect, which primarily stems from their ability to modulate critical signaling pathways involved in tumor growth and survival.[5][6]

Primary Mechanism: Kinase Inhibition

A predominant mechanism of action for the anticancer effects of indolinone derivatives is the inhibition of protein kinases, particularly Receptor Tyrosine Kinases (RTKs).[7][8] These enzymes are crucial components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis. Overactivity of RTKs is a hallmark of many cancers.[9] Indolinone derivatives often function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation and activation of downstream signaling molecules.[7][10] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal for tumor-induced angiogenesis.[9]

Caption: VEGFR signaling pathway and point of inhibition by indolinone derivatives.

Cellular Consequences of Kinase Inhibition

The inhibition of key kinases triggers a cascade of downstream cellular events that collectively contribute to the antitumor effect:

-

Induction of Apoptosis: Many indolinone compounds have been shown to induce programmed cell death. For instance, specific derivatives can increase the levels of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[11]

-

Cell Cycle Arrest: By disrupting signaling pathways that control cell cycle progression, these compounds can cause cells to arrest in specific phases, such as G1 or S/G2, preventing them from dividing.[11][12] This provides a window for other cellular mechanisms to eliminate the cancerous cells.

Caption: Experimental workflow for evaluating the anticancer activity of indolinone derivatives.

Quantitative Analysis of Anticancer Potency

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Observation | Reference |

| Raji 10 | PC-3 (Prostate) | 3.56 ± 0.49 | Potent activity against prostate cancer cells. | [11] |

| Raji 10 | DU145 (Prostate) | 4.20 ± 0.62 | Consistent prostate cancer activity. | [11] |

| Raji 16 | HCT-116 (Colon) | 2.93 ± 0.49 | Maximal cytotoxic potency in colon cancer. | [11] |

| VIb-d (5-halo) | HeLa (Cervical) | 10.64 - 12.44 | 5-halo substitution enhances potency. | [13] |

| VIb-d (5-halo) | MCF-7 (Breast) | 11.32 - 13.12 | Effective against breast cancer cell lines. | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the cytotoxic effect of indolin-5-ol derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indolin-5-ol hydrochloride derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The indole scaffold is present in many natural and synthetic antimicrobial agents.[14][15] Derivatives of indoline have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[16][17]

Mechanism of Action

Indoline derivatives can exert their antimicrobial effects through various mechanisms. Docking studies have suggested that some compounds may act by inhibiting essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis—a critical component of the bacterial cell wall.[17] For antifungal activity, inhibition of Cytochrome P450-dependent enzymes like CYP51 (lanosterol 14α-demethylase) is a likely mechanism, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[17]

Quantitative Analysis of Antimicrobial Efficacy

Antimicrobial activity is typically measured by the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of the compound that prevents visible growth of a microbe, while MBC/MFC is the lowest concentration that results in microbial death.

| Compound ID | Microorganism | MIC (µM) | MBC/MFC (µM) | Reference |

| 5d | S. aureus (MRSA) | 37.9 - 113.8 | 57.8 - 118.3 | [16][17] |

| 5d | P. aeruginosa (Resistant) | 37.9 - 113.8 | 75.9 - 151.7 | [16][17] |

| 5g | T. viride (Fungus) | 480 - 640 | 640 - 800 | [16][17] |

| 5g | A. fumigatus (Fungus) | 285 - 475 | 380 - 950 | [16][17] |

Note: The activity of compound 5d was reported to be more potent against MRSA than the standard antibiotic ampicillin.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a test compound.

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the broth. The typical concentration range to test is 0.25 to 512 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a specified temperature for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC/MFC Determination: To determine the MBC/MFC, take an aliquot from the wells showing no growth and plate it on agar. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Neuroprotective Potential: A Frontier in Neurological Disorders

Emerging evidence suggests that indole-based compounds possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute neuronal injury.[18][19]

Mechanism: Combating Oxidative Stress and Neuroinflammation

A primary driver of neurodegeneration is oxidative stress, where an imbalance of reactive oxygen species (ROS) leads to neuronal damage and death.[20] Many indole derivatives exhibit potent antioxidant and free-radical scavenging properties.[21] They can protect neurons by:

-

Reducing Oxidative Damage: By neutralizing ROS, they prevent lipid peroxidation and damage to proteins and DNA within neurons.[20]

-

Modulating Neuroinflammation: Oxidative stress is closely linked to neuroinflammation. By reducing the initial oxidative insult, these compounds can mitigate the inflammatory cascade that contributes to neuronal loss.

-

Targeting Alzheimer's-Specific Pathologies: Some derivatives have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides into toxic plaques and to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[18][22]

Caption: Key mechanisms of neuroprotection by indole derivatives against pathological stressors.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative research, to assess the protective effects of compounds against an oxidative insult.[22]

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the indolin-5-ol derivative for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a toxic agent, such as hydrogen peroxide (H₂O₂) or the Aβ(25-35) peptide, to the wells. Incubate for 24 hours.[22]

-

Viability Assessment: Assess cell viability using the MTT assay as described in Section 2.4. An increase in cell viability in the compound-treated groups compared to the group treated with the toxic agent alone indicates a neuroprotective effect.

-

(Optional) LDH Assay: To confirm that the compound prevents cell death and not just metabolic dysfunction, measure the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a marker of cell membrane damage. A reduction in LDH release signifies neuroprotection.[22]

Conclusion and Future Directions

Derivatives based on the indoline and indolinone scaffold exhibit a remarkable breadth of biological activities, positioning them as highly valuable starting points for drug discovery. Their proven efficacy as anticancer agents, particularly through kinase inhibition, is well-established, with several compounds advancing into clinical use. Furthermore, their growing potential as broad-spectrum antimicrobial and novel neuroprotective agents highlights the versatility of this chemical core.

For drug development professionals, the this compound subclass offers a promising avenue for exploration. The hydroxyl group provides a key interaction point for rational drug design, and the hydrochloride salt form ensures favorable physicochemical properties for formulation. Future research should focus on synthesizing and screening libraries of these specific derivatives to build a more detailed structure-activity relationship (SAR) profile and to optimize their potency and selectivity for desired biological targets. The integration of computational modeling with the robust experimental protocols detailed in this guide will be essential for accelerating the translation of these promising compounds from the laboratory to the clinic.

References

-

Al-Ostoot, F.H., et al. (2025). Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. PubMed. [Link]

-

Prakash, O., & Raja, K. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. ResearchGate. [Link]

-

Sun, L., et al. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

-

Sharma, P., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Prakash, O., & Raja, K. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. [Link]

-

Kumar, D., et al. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]

-

Shevchuk, O., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. [Link]

-

Sharma, P., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]

-

Olgen, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]

-

Yang, T.H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Al-Ostoot, F.H. (2021). An overview on 2-indolinone derivatives as anticancer agents. ResearchGate. [Link]

-

Sharma, P., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

-

Shevchuk, O., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. ResearchGate. [Link]

-

Montanari, E., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]

-

Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. [Link]

-

Al-Mokadem, A.S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Janicka, M., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PubMed Central. [Link]

-

Arun, J., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Rode, M.A., et al. (2009). Synthesis and biological activities of some indoline derivatives. ResearchGate. [Link]

-

Ielo, L., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

-

Kumar, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PubMed Central. [Link]

-

Aboul-Enein, H.Y., et al. (2011). Development of new indole-derived neuroprotective agents. PubMed. [Link]

-

Dar, H.A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. ResearchGate. [Link]

-

Zhang, M., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed Central. [Link]

-

Kaushik, N.K., et al. (2013). Biomedical Importance of Indoles. PubMed Central. [Link]

-

Zhang, M., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

-

Seepana, S., et al. (2024). In Silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. Impactfactor.org. [Link]

-

Hrytsai, I., et al. (2023). Biologically Oriented Hybrids of Indole and Hydantoin Derivatives. PubMed Central. [Link]

-

Kumar, D., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

-

Singh, V., & Asati, V. (2022). BIOLOGICAL POTENTIAL OF INDOLE DERIVATIVES IN RECENT RESEARCH. ResearchGate. [Link]

-

Kumar, V., et al. (2018). Recent Progress in Biological Activities of Indole and Indole Alkaloids. ResearchGate. [Link]

-

Al-Harrasi, A., et al. (2024). Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease. PubMed Central. [Link]

-

Bruno, G., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Biologically Oriented Hybrids of Indole and Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Indolin-5-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolin-5-ol hydrochloride is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for its application and further derivatization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating experimental data with established spectroscopic principles, this document serves as an in-depth resource for the unambiguous identification and characterization of this important molecule.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The substitution pattern on the indoline ring system profoundly influences its pharmacological properties. Indolin-5-ol, in particular, serves as a versatile intermediate for the synthesis of a wide range of therapeutic agents. Its hydrochloride salt form is often preferred for its improved solubility and stability.

Accurate structural elucidation is the foundation of any chemical research and development program. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule, revealing its connectivity, functional groups, and overall architecture. This guide presents a detailed examination of the spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | |

| IUPAC Name | 2,3-dihydro-1H-indol-5-ol;hydrochloride | |

| CAS Number | 92818-38-7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the indoline nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the neighboring protons and carbons due to inductive effects.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effect of the protonated nitrogen atom will cause a downfield shift of the adjacent protons compared to the free base.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | br s | 1H | NH₂⁺ | The proton on the positively charged nitrogen is expected to be significantly deshielded and exchangeable, resulting in a broad singlet. |

| ~9.0 | s | 1H | OH | The phenolic proton signal is also expected to be a singlet and its chemical shift can be solvent-dependent. |

| ~7.1-7.2 | d | 1H | H-7 | Aromatic proton ortho to the nitrogen-containing ring. |

| ~6.7-6.8 | d | 1H | H-4 | Aromatic proton ortho to the hydroxyl group. |

| ~6.6-6.7 | dd | 1H | H-6 | Aromatic proton meta to the hydroxyl group and ortho to the nitrogen-containing ring. |

| ~3.5-3.6 | t | 2H | H-2 | Methylene protons adjacent to the protonated nitrogen, expected to be deshielded. |

| ~3.0-3.1 | t | 2H | H-3 | Methylene protons beta to the protonated nitrogen. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the chemical shifts of the carbon atoms in this compound will be influenced by the protonated nitrogen.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-152 | C-5 | Aromatic carbon attached to the hydroxyl group, expected to be deshielded. |

| ~145-147 | C-7a | Quaternary aromatic carbon at the fusion of the two rings. |

| ~128-130 | C-3a | Quaternary aromatic carbon at the fusion of the two rings. |

| ~125-127 | C-7 | Aromatic CH carbon. |

| ~115-117 | C-4 | Aromatic CH carbon. |

| ~112-114 | C-6 | Aromatic CH carbon. |

| ~45-47 | C-2 | Aliphatic methylene carbon adjacent to the protonated nitrogen, deshielded. |

| ~28-30 | C-3 | Aliphatic methylene carbon. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds. The data presented below is for the free base, Indolin-5-ol, as reliable data for the hydrochloride salt was not available. The hydrochloride salt would be expected to show a broad absorption in the 2400-3200 cm⁻¹ region due to the N-H⁺ stretch.

Experimental IR Spectral Data of Indolin-5-ol:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Strong, Broad | O-H stretch (phenolic) |

| 3250-3350 | Medium, Broad | N-H stretch |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~1100 | Medium | C-N stretch |

Source: NIST Chemistry WebBook, SRD 69[1][2][3][4]

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The mass spectrum of the free base, Indolin-5-ol, is presented below. For the hydrochloride salt, the mass spectrum would typically show the molecular ion peak for the free base, as the HCl is usually lost in the ionization process.

Experimental Mass Spectral Data of Indolin-5-ol:

| m/z | Relative Intensity (%) | Assignment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 80 | [M-H]⁺ |

| 106 | 40 | [M-CHO]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Source: NIST Chemistry WebBook, SRD 69[1][3]

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Structural Confirmation

The collective analysis of the NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

-

NMR data confirms the connectivity of the carbon and hydrogen atoms, including the substitution pattern on the aromatic ring and the structure of the di-hydro-pyrrole ring. The chemical shifts are consistent with the presence of a hydroxyl group and a protonated amino group.

-

IR spectroscopy confirms the presence of key functional groups, including the phenolic O-H, the N-H of the indoline, and the aromatic C=C bonds. The expected broad N-H⁺ stretch in the hydrochloride salt would further confirm its formation.

-

Mass spectrometry confirms the molecular weight of the free base, Indolin-5-ol. The fragmentation pattern provides additional structural information.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. By presenting and interpreting the NMR, IR, and MS spectra, this document serves as a valuable resource for scientists and researchers in the field of drug discovery and development. The provided protocols and data will aid in the confident identification and characterization of this important synthetic intermediate, facilitating its use in the synthesis of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook, SRD 69. 1H-Indol-5-ol. National Institute of Standards and Technology. [Link][1][2][3][4]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Diagrams

Caption: Molecular Structure of this compound.

Caption: General workflow for spectroscopic analysis.

Sources

An In-depth Technical Guide to the Solubility and Stability of Indolin-5-ol Hydrochloride

Foreword: Understanding the Physicochemical Landscape of a Key Intermediate

Indolin-5-ol hydrochloride is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its indoline core is a privileged scaffold, appearing in numerous compounds targeting a range of therapeutic areas. The journey from a promising chemical entity to a viable drug candidate is paved with rigorous physicochemical characterization. Among the most critical of these early assessments are solubility and stability. These intrinsic properties govern not only the feasibility of synthetic routes and formulation strategies but also significantly impact the bioavailability, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the critical solubility and stability aspects of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale. By understanding the "why" behind the "how," we can design more robust experimental plans, anticipate challenges, and accelerate the development timeline. We will delve into the theoretical underpinnings of solubility and stability, provide field-proven experimental protocols, and discuss the interpretation of the resulting data in the context of drug discovery and development.

The Foundational Importance of Solubility

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For an intermediate like this compound, solubility in a range of organic solvents is equally critical for synthetic tractability, purification, and formulation.

Theoretical Framework: A Tale of Two Solubilities

In the realm of drug discovery, we are primarily concerned with two types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[1][2] This is a critical parameter for understanding the fundamental physicochemical properties of a molecule and is essential for developing formulations.[1][2]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves in a solvent, often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer.[3][4][5] It is a high-throughput screening method used in early drug discovery to flag compounds that may have solubility issues.[3][4][5]

The hydrochloride salt form of Indolin-5-ol is intended to enhance its aqueous solubility compared to the free base by introducing an ionizable group. The protonated nitrogen in the indoline ring can readily interact with water molecules, facilitating dissolution.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination provides a comprehensive profile of the compound's behavior in various solvent systems.

This method remains the gold standard for determining equilibrium solubility.

Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, methanol, ethanol).

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[2]

This method is ideal for early-stage assessment where speed is critical.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the aqueous buffer (e.g., PBS pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of the solution using a nephelometer or assess the amount of dissolved compound by HPLC-UV after filtration or centrifugation.[4][6][7]

Anticipated Solubility Profile of this compound

While specific experimental data for this compound is not widely published, we can infer its likely solubility characteristics based on its structure and the properties of related compounds.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | High | The hydrochloride salt and the hydroxyl group will significantly enhance aqueous solubility through ionization and hydrogen bonding. For the related compound 5-Hydroxyindole, a water solubility of 38 g/L has been reported. The hydrochloride salt should further increase this. |

| Methanol | High | As a polar protic solvent, methanol will effectively solvate the hydrochloride salt and the hydroxyl group. |

| Ethanol | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Moderate | A polar aprotic solvent, but generally less effective at dissolving salts compared to DMSO or water. |

The Imperative of Stability: Ensuring Molecular Integrity

The chemical stability of a drug substance is paramount to ensure its safety, efficacy, and quality throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are a cornerstone of drug development, providing critical insights into the degradation pathways and helping to develop stability-indicating analytical methods.[3]

Theoretical Framework: The Forces of Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage.[3] The primary degradation pathways for organic molecules like this compound include:

-

Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. The ester and amide bonds are particularly susceptible, though the indoline ring itself can also be affected.

-

Oxidation: Reaction with oxygen or other oxidizing agents. Phenolic hydroxyl groups and the electron-rich aromatic ring of the indoline structure are potential sites for oxidation.[8]

-

Photolysis: Degradation caused by exposure to light. Many aromatic and heterocyclic compounds are light-sensitive.[9][10]

-

Thermal Degradation: Decomposition induced by heat.

The International Council for Harmonisation (ICH) provides guidelines for stability testing (ICH Q1A(R2)) and photostability testing (ICH Q1B).[10][11][12][13][14][15]

Experimental Approach: A Forced Degradation Workflow

A systematic forced degradation study is essential to identify potential degradants and to develop a robust, stability-indicating analytical method.

Caption: A typical workflow for a forced degradation study.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating HPLC method.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at a similar temperature and time points.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][15] A control sample should be protected from light.

-

Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a suitable HPLC method. A C8 or C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is a good starting point for method development.[16][17]

-

Peak Purity and Mass Balance: Assess the purity of the main peak and the mass balance to ensure that all degradants are being detected.

-

Degradant Identification: Use LC-MS to identify the mass of the degradation products to propose their structures and degradation pathways.

Anticipated Stability Profile and Degradation Pathways

The indoline structure with a hydroxyl substituent presents several potential sites for degradation.

Caption: Potential degradation pathways for Indolin-5-ol.

-

Oxidative Instability: The phenolic hydroxyl group makes the molecule susceptible to oxidation, potentially forming quinone-like structures. The electron-rich aromatic ring can also be a target for oxidation, which may lead to dimerization or ring-opening under harsh conditions.[18][19]

-

Photostability: Indole derivatives are often light-sensitive. The UV absorption of the aromatic ring can lead to the formation of reactive excited states, resulting in photodimerization or reaction with oxygen to form photo-oxidized products.

-

Stability in Acid and Base: While the hydrochloride salt form suggests stability in acidic conditions, strong acids or bases at elevated temperatures could potentially lead to unforeseen degradation pathways.

Analytical Methodologies: The Key to Accurate Assessment

A robust and validated analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for these studies.

HPLC Method Development and Validation

A stability-indicating HPLC method must be able to separate the parent compound from all its degradation products and any impurities.

Table 2: Starting Point for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18 or C8, 2.1 or 4.6 mm i.d., 50-150 mm length, < 5 µm particle size | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid | Provides a source of protons to ensure consistent ionization of the amine and good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Elution | Gradient | A gradient from low to high organic modifier concentration is typically required to elute the parent compound and a range of degradants with varying polarities. |

| Flow Rate | 0.5-1.5 mL/min | Standard flow rates for analytical HPLC. |

| Detection | UV/DAD at 280 nm (or λmax) | The indole chromophore typically absorbs strongly in this region. A Diode Array Detector (DAD) is invaluable for assessing peak purity. |

The method must be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[20][21][22][23]

Conclusion: A Roadmap for Successful Development

The solubility and stability of this compound are not merely data points; they are critical indicators of its potential as a synthetic intermediate and, ultimately, its contribution to the development of new medicines. A thorough understanding and experimental evaluation of these properties are non-negotiable for mitigating risks and making informed decisions in the drug development process. By employing the robust methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of this important molecule, paving the way for its successful application in the synthesis of the next generation of therapeutics.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-

Burd, V. N., Bantleon, R., & van Pee, K. H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. [Link]

-

ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. European Compliance Academy. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

Q1A(R2) A deep dive in Stability Studies. YouTube. [Link]

-

ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

-

In-vitro Thermodynamic Solubility. protocols.io. [Link]

-

Photostability testing theory and practice. Q1 Scientific. [Link]

-

3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Yadav, V., & Tuteja, U. (2006). Microbial degradation of indole and its derivatives. Journal of environmental science and health. Part. A, Toxic/hazardous substances & environmental engineering, 41(11), 2539–2553. [Link]

-

Summary of the assay method for the determination kinetic solubility. Studylib. [Link]

-

Li, Y., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10, 203. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 58(8), 2667–2669. [Link]

-

Al-Ghabeish, M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-32. [Link]

-

Isothis compound (CAS No. 1126832-40-3) Suppliers. ChemicalRegister.com. [Link]

-

This compound, 95+ Purity%, C8H10ClNO, 5 grams. CP Lab Safety. [Link]

-

Duca, D., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of the Brazilian Chemical Society, 23(1), 104-110. [Link]

-

de Oliveira, A. C. S., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 14045-14053. [Link]

-

Lu, H., et al. (2009). Indole degrading of ammonia oxidizing bacteria isolated from swine wastewater treatment system. Water science and technology, 59(12), 2405-2410. [Link]

-

HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. [Link]

-

Tien, T. M., et al. (1979). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum. Applied and Environmental Microbiology, 37(5), 1016-1024. [Link]

Sources

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. evotec.com [evotec.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. studylib.net [studylib.net]

- 8. ovid.com [ovid.com]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]